3-Cyanomethyl-2,4,6-trimethylbenzylamine
Description
Note: No direct evidence is provided in the referenced materials regarding the specific compound "3-Cyanomethyl-2,4,6-trimethylbenzylamine." The available data focuses on related compounds such as 2,4,6-trimethylbenzylamine (CAS# 40393-99-5) and chloroanilines (e.g., 2-, 3-, and 4-chloroaniline) .
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-[3-(aminomethyl)-2,4,6-trimethylphenyl]acetonitrile |
InChI |
InChI=1S/C12H16N2/c1-8-6-9(2)12(7-14)10(3)11(8)4-5-13/h6H,4,7,14H2,1-3H3 |
InChI Key |
NEJSVGRIKZPWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1CC#N)C)CN)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key properties and hazards of 2,4,6-trimethylbenzylamine (a structural analog lacking the cyanomethyl group) and chloroanilines (functional analogs with halogen substitutions).
Key Findings:
Structural Differences: 2,4,6-Trimethylbenzylamine has a bulky, electron-donating methyl-substituted benzene ring, which may reduce reactivity compared to cyanomethyl derivatives. Chloroanilines feature electron-withdrawing chlorine atoms, increasing their acidity (pKa ~4.6 for 4-chloroaniline) compared to methyl- or cyanomethyl-substituted analogs .
Hazard Profiles :
- 2,4,6-Trimethylbenzylamine is explicitly labeled as corrosive (Risk Phrase R34), suggesting severe tissue damage on contact. Chloroanilines, while toxic, lack specific hazard descriptors in the provided data .
Synthetic Applications :
- Chloroanilines are intermediates in dye and pesticide synthesis, leveraging their halogen-directed reactivity. In contrast, 2,4,6-trimethylbenzylamine’s steric bulk may limit its utility in similar applications unless tailored for specific catalytic processes .
Limitations of Available Evidence
- No data exists in the provided materials on the synthesis, physical properties (e.g., melting point, solubility), or biological activity of 3-Cyanomethyl-2,4,6-trimethylbenzylamine.
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